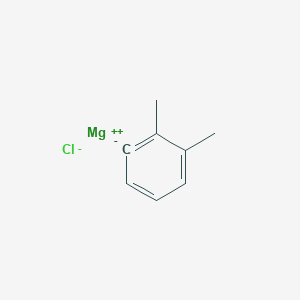
1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one is an organic compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazole derivatives are known for their diverse applications in various fields, including optoelectronics, photodynamic therapy, and as building blocks for more complex chemical structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one typically involves the bromination of benzothiadiazole derivatives. One common method involves the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine, resulting in the selective formation of the desired product . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted benzothiadiazole derivatives, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one has several scientific research applications:
Optoelectronics: Used as a building block for the synthesis of photoluminescent materials and organic light-emitting diodes (OLEDs).
Photodynamic Therapy: Investigated for its potential use in photodynamic therapy due to its photophysical properties.
Coordination Chemistry: Acts as a ligand in the formation of coordination compounds with transition metals, which have applications in catalysis and material science.
Mécanisme D'action
The mechanism of action of 1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one involves its interaction with various molecular targets and pathways:
Photophysical Properties: The compound exhibits unique photophysical properties, such as fluorescence, which can be tuned by functionalization or coordination with metal ions.
Enzyme Inhibition:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,1,3-Benzothiadiazol-4-yl)ethanone: A similar compound with a different substituent, which also exhibits photophysical properties.
N-(2,1,3-Benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Known for its potential anticancer properties and applications in optoelectronics.
Uniqueness
1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one is unique due to its bromine substituent, which allows for further functionalization and derivatization. This makes it a versatile compound for various scientific applications, including the synthesis of new materials and coordination compounds .
Propriétés
Numéro CAS |
499771-04-9 |
|---|---|
Formule moléculaire |
C8H5BrN2OS |
Poids moléculaire |
257.11 g/mol |
Nom IUPAC |
1-(2,1,3-benzothiadiazol-4-yl)-2-bromoethanone |
InChI |
InChI=1S/C8H5BrN2OS/c9-4-7(12)5-2-1-3-6-8(5)11-13-10-6/h1-3H,4H2 |
Clé InChI |
OIYFSQCQCYMJMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NSN=C2C(=C1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


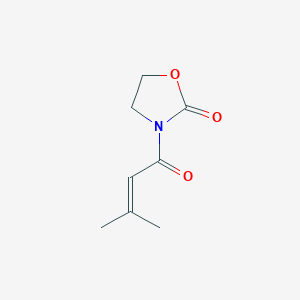
![4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14249457.png)
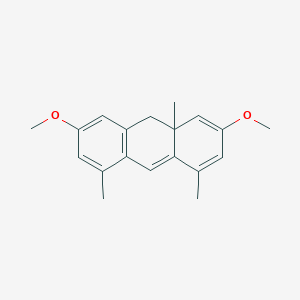
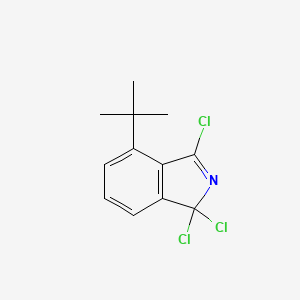
![4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14249478.png)
![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)
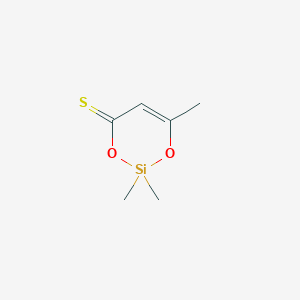
![4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B14249512.png)
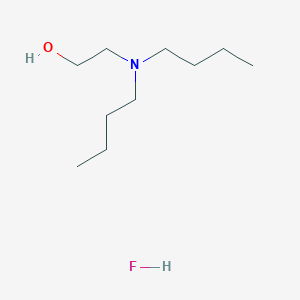
![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B14249537.png)
![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
